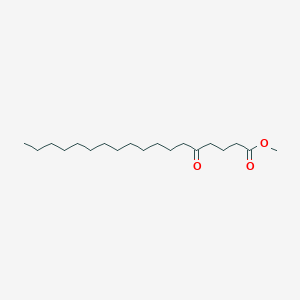

Methyl 5-oxooctadecanoate

Description

Significance of Oxo Fatty Acid Methyl Esters in Scientific Inquiry

Oxo fatty acid methyl esters (oxo-FAMEs) represent a crucial class of compounds in scientific research due to their diverse functionalities and involvement in various chemical and biological processes. The presence of a ketone group along the fatty acid chain, in addition to the methyl ester, imparts unique chemical reactivity, making them valuable as intermediates in organic synthesis. vulcanchem.com This functionality allows for a range of chemical transformations, enabling the synthesis of more complex molecules.

In the realm of analytical chemistry, oxo-FAMEs are important for developing and refining analytical techniques. Their structural diversity, with the oxo group at different positions, provides a platform for testing the efficacy of methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) in separating and identifying isomers. scielo.brnih.gov

Furthermore, the study of oxo fatty acids, the precursors to their methyl esters, is gaining traction in the life sciences. Research into related compounds, such as various hydroxystearic acids, has shown potential biological activities, including antiproliferative effects on cancer cell lines. researchgate.net While research on the specific biological roles of Methyl 5-oxooctadecanoate is still emerging, the broader class of oxo fatty acids is recognized for its potential influence on cellular processes.

Historical Perspectives on this compound Research Trajectories

While a definitive paper marking the initial discovery of this compound is not readily apparent, its emergence is understood to be a part of the broader advancements in the chemistry of oxo-esters during the mid-20th century. smolecule.com The synthesis of such compounds likely stemmed from the development of methodologies for analogous molecules. smolecule.com Early investigations into lipid oxidation products and the refinement of esterification techniques provided the foundational knowledge for producing fatty acid esters with ketone functionalities. smolecule.com

The progression of analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, was pivotal in the precise structural elucidation of these complex molecules, including this compound. smolecule.comnih.gov The availability of detailed spectroscopic data has been instrumental for its identification and characterization in various research contexts.

Initially, compounds like this compound were primarily utilized as research chemicals and intermediates for the synthesis of other molecules. a2bchem.com For instance, it has been used as a starting material in the synthesis of 5-hydroxyoctadecanoic acid to study the biological activities of hydroxystearic acids. researchgate.net

Current Research Paradigms and Emerging Areas for Investigation

Contemporary research continues to explore the utility of this compound, primarily as a research chemical and a building block in organic synthesis. a2bchem.com A notable recent study highlighted the formation of this compound as one of the oxidation products of methyl stearate (B1226849), demonstrating its relevance in understanding lipid oxidation processes. mdpi.com

The synthesis of related oxo fatty acid esters, such as methyl 3-oxooctadecanoate, has been detailed in patents, providing insights into general synthetic strategies that could be applicable to this compound. google.com These methods often involve the acylation of an acetoacetic ester followed by deacetylation. google.com

Emerging areas of investigation are likely to focus on the potential biological activities of this compound and its derivatives. Given the observed biological effects of structurally similar hydroxy fatty acids, there is growing interest in exploring whether this compound possesses any significant pharmacological properties. researchgate.net Future research may also delve into its potential role in food chemistry and as a flavor precursor, given that other fatty acid methyl esters are used in the flavor and fragrance industry.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H36O3 | nih.govscbt.com |

| Molecular Weight | 312.49 g/mol | nih.govscbt.com |

| CAS Number | 2380-20-3 | nih.govscbt.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 58-60 °C | sigmaaldrich.comsigmaaldrich.com |

| Flash Point | > 110 °C | thegoodscentscompany.com |

| XLogP3 | 6.3 | nih.gov |

Spectroscopic Data of this compound

| Technique | Data Highlights | Source |

| ¹H NMR Spectroscopy | Provides information on the proton environment in the molecule. | nih.gov |

| ¹³C NMR Spectroscopy | Confirms the presence of 19 carbon atoms and their chemical environments. | nih.gov |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the carbonyl groups of the ketone and the ester. | nih.gov |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and fragmentation patterns characteristic of the structure. | nih.gov |

Properties

IUPAC Name |

methyl 5-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRPGVKJUHZXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392910 | |

| Record name | Methyl 5-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-20-3 | |

| Record name | Methyl 5-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 5 Oxooctadecanoate

Established Reaction Pathways for Methyl 5-Oxooctadecanoate Synthesis

The preparation of this compound, a long-chain γ-keto ester, can be approached through several established synthetic strategies. While this specific compound is commercially available for research purposes, its de novo synthesis relies on fundamental carbon-carbon bond-forming reactions and subsequent functional group manipulations.

Precursor Derivatization and Intermediate Formation

The construction of the C19 backbone of this compound requires the strategic coupling of precursors that ultimately form the γ-keto ester moiety. Key intermediates are typically long-chain acylating agents and a four-carbon synthon that provides the ester and ketone functionalities.

One plausible and established pathway involves a Grignard-type reaction . This approach would utilize an organometallic reagent derived from a C13 alkyl halide (e.g., 1-bromotridecane) which acts as a nucleophile. This Grignard reagent would then be added to a suitable four-carbon electrophilic synthon, such as methyl 4-chloro-4-oxobutanoate (a derivative of succinic acid). This forms the carbon skeleton, with the ketone at the C-5 position.

Another versatile method for creating γ-keto esters involves the acylation of N-acylpyrazoles . clockss.orgresearchgate.net In this strategy, a pyrazole-activated succinic acid derivative could be reacted with a Grignard reagent, leading to the formation of the target keto ester after displacement of the pyrazole (B372694) auxiliary. clockss.orgresearchgate.net

Modern synthetic methods offer alternative routes. Gold-catalyzed hydration of 3-alkynoate esters presents a highly efficient, atom-economical pathway to γ-keto esters. nih.govorganic-chemistry.org This would involve a methyl octadec-3-ynoate precursor, which upon regioselective hydration catalyzed by a gold(III) salt like NaAuCl₄, yields the desired this compound. nih.govorganic-chemistry.org The reaction proceeds through a favored 5-endo-dig cyclization assisted by the neighboring ester carbonyl group. organic-chemistry.org

A summary of potential precursor strategies is outlined below.

| Synthetic Strategy | Key Precursors & Intermediates | Reaction Type |

| Grignard Reaction | 1-Tridecylmagnesium bromide, Methyl 4-chloro-4-oxobutanoate | Nucleophilic Acyl Substitution |

| Acylation of Meldrum's Acid | Tetradecanoyl chloride, Meldrum's acid, Methanol (B129727) | C-Acylation & Transesterification |

| Gold-Catalyzed Hydration | Methyl octadec-3-ynoate, NaAuCl₄ | Electrophilic Addition/Hydration |

| Zinc Carbenoid Extension | A suitable β-keto ester, Diiodomethane (B129776), Diethylzinc | Chain Extension |

Reaction Conditions and Yield Optimization Strategies

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen pathway and the careful optimization of reaction conditions.

For Grignard-based syntheses , crucial parameters include the use of anhydrous solvents (typically ethers like THF or diethyl ether) to prevent quenching of the organometallic reagent, and low temperatures to control reactivity and minimize side reactions. The stoichiometry of the reactants must be carefully controlled to ensure complete conversion.

In the case of gold-catalyzed hydration , optimization focuses on the catalyst loading, solvent system, and temperature. Studies on analogous systems have shown that using sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) in a mixed solvent system like ethanol/water at room temperature provides high yields and excellent regioselectivity. organic-chemistry.org This mild, atom-economical method avoids the use of more toxic mercury-based catalysts. organic-chemistry.org

For syntheses involving zinc carbenoids , research has shown that pre-forming the zinc enolate of the starting β-keto ester before the addition of the carbenoid reagent significantly improves yields and ensures complete conversion. organic-chemistry.org

Optimization often involves screening different catalysts or reaction promoters. For instance, in related transesterification reactions to form β-keto esters, catalysts such as boric acid or sulfamic acid have been shown to be effective, with microwave irradiation sometimes used to dramatically reduce reaction times from hours to minutes. rsc.org

Reduction Chemistry of the Ketone Moiety

The carbonyl group at the C-5 position of this compound is a key site for further chemical transformation, most notably reduction to a secondary alcohol, yielding Methyl 5-hydroxyoctadecanoate. The stereochemical outcome of this reduction is of paramount importance, presenting both opportunities and challenges for synthetic chemists.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation offers a clean and efficient method for reducing the ketone. Asymmetric Transfer Hydrogenation (ATH) is a particularly powerful technique for achieving this transformation stereoselectively. ua.es This method does not use flammable H₂ gas but instead employs a hydrogen donor, such as a mixture of formic acid and triethylamine (B128534) or an aqueous solution of sodium formate. ua.esresearchgate.net The reaction is catalyzed by transition metal complexes, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), which are coordinated to chiral ligands. ua.esnih.gov

For long-chain aliphatic ketoesters, rhodium complexes featuring chiral surfactant-type ligands have proven highly effective, facilitating the reaction in environmentally benign solvents like water. nih.govresearchgate.net These catalytic systems create a hydrophobic microenvironment in the core of a metallomicelle, which enhances the interaction between the catalyst and the long aliphatic chain of the substrate, leading to high conversion and stereoselectivity. nih.govresearchgate.net

Stereoselective Reduction Methodologies and Challenges

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol presents a significant stereochemical challenge: how to control the formation of one enantiomer (R or S) over the other.

Methodologies: Beyond catalytic hydrogenation, several other methodologies are available:

Chiral Hydride Reagents: While simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) effectively reduce the ketone, they produce a racemic (1:1) mixture of the R and S alcohols. nih.gov Asymmetric reduction can be achieved using hydride reagents modified with chiral auxiliaries.

Asymmetric Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide, such as aluminum isopropoxide, as the reducing agent in the presence of a chiral alcohol ligand like (R)-(+)-BINOL or L-(-)-menthol. researchgate.net This approach has been applied to long-chain keto esters, although enantiomeric excesses have been moderate, with success being highly dependent on the position of the keto group and the specific chiral ligand employed. researchgate.net

Enzymatic Reduction: Biocatalysis using whole-cell systems (e.g., Baker's yeast, Saccharomyces cerevisiae) or isolated enzymes (ketoreductases, oxidoreductases) is a premier method for stereoselective ketone reduction. psu.edufrontiersin.org Research has shown that oxidoreductases from baker's yeast can reduce 5-oxo acids and esters enantioselectively to the corresponding (S)-hydroxy compounds. nih.gov The high degree of selectivity arises from the precisely shaped active site of the enzyme.

Challenges: The primary challenge is achieving high enantioselectivity (high enantiomeric excess). For enzymatic reductions, a key challenge can be finding an enzyme with high activity and selectivity for a specific non-natural substrate. However, modern genetic engineering techniques allow for the creation of modified yeast strains where specific reductase enzymes are overexpressed or deleted, enabling the production of either the (R) or (S) alcohol with very high purity. researchgate.net Another challenge is controlling the diastereoselectivity when other stereocenters are present in the molecule.

Determining the success of a stereoselective reduction requires precise analytical techniques to quantify the amount of each enantiomer produced. The enantiomeric excess (ee) is a measure of this success.

Chiral Chromatography is the most widely used and accurate method. aocs.org

High-Performance Liquid Chromatography (HPLC): This technique uses a column packed with a chiral stationary phase (CSP). Enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. aocs.orgnih.gov Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are particularly effective for resolving the enantiomers of hydroxy fatty acid esters. scispace.comnih.gov

Gas Chromatography (GC): Similar to HPLC, chiral GC columns can separate volatile enantiomers. wur.nl

Supercritical Fluid Chromatography (SFC): This modern technique combines aspects of GC and HPLC and is highly effective for chiral separations, often providing faster analysis times. nih.gov

NMR Spectroscopy can also be used. By adding a chiral shift reagent (e.g., a europium complex like Eu(tfc)₃) to the NMR sample, the signals corresponding to each enantiomer can be resolved, allowing for their integration and the calculation of the enantiomeric ratio. researchgate.netdiva-portal.org

A summary of these analytical techniques is provided in the table below.

| Analytical Technique | Principle of Operation | Common Application Notes |

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | The most common and reliable method. Requires a specific chiral column (e.g., Chiralcel, Lux). nih.govnih.gov |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Requires derivatization to increase volatility of the hydroxy ester. |

| NMR Spectroscopy | A chiral shift reagent complexes with the enantiomers, making them diastereomeric and thus distinguishable in the NMR spectrum. | Generally less sensitive than chromatography; requires higher sample concentration. researchgate.netdiva-portal.org |

| Derivatization | The enantiomeric mixture is reacted with a pure chiral reagent (e.g., Mosher's acid) to form diastereomers, which are then separated and quantified using standard (achiral) chromatography. | An indirect method used when direct chiral separation is difficult. aocs.org |

Non-Catalytic Reduction Protocols

The reduction of the ketone functionality in this compound to the corresponding secondary alcohol, Methyl 5-hydroxyoctadecanoate, can be readily achieved using non-catalytic methods, most commonly with hydride-based reducing agents. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity, mild reaction conditions, and operational simplicity. smolecule.com

The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated, typically by the solvent (e.g., methanol or ethanol) or during an aqueous workup, to yield the alcohol. A key advantage of sodium borohydride is its chemoselectivity; it will selectively reduce the ketone in the presence of the less reactive ester functional group.

Table 2: Reduction of Ketones with Sodium Borohydride

| Substrate | Product | Reagent | Solvent | Typical Yield |

|---|

Effective monitoring of the reduction reaction is crucial to determine its completion and to minimize the formation of byproducts. Several analytical techniques can be employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for qualitatively monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the starting material spot and the appearance of the product spot can be visualized.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture. It allows for the separation of the starting material, product, and any intermediates or byproducts, and their identification based on their mass spectra. researchgate.net

Infrared (IR) Spectroscopy: The progress of the reduction can be followed by monitoring the disappearance of the strong carbonyl (C=O) stretching band of the ketone (typically around 1715 cm⁻¹) and the appearance of the broad hydroxyl (O-H) stretching band of the alcohol product (around 3200-3600 cm⁻¹). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and can be used to determine the ratio of starting material to product in the reaction mixture. researchgate.net

Oxidation Reactions and Products Derived from this compound

While the ketone functional group is generally more resistant to oxidation than aldehydes, it can be oxidized under more forcing conditions. Strong oxidizing agents can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. However, specific oxidative reactions can be targeted. For instance, the Baeyer-Villiger oxidation would convert the ketone into an ester.

A more relevant transformation for long-chain keto-esters is the oxidation of the hydrocarbon chain. However, without the introduction of unsaturation or other functional groups, this typically requires harsh conditions.

Oxidative cleavage of the carbon chain in this compound would lead to the formation of shorter-chain carboxylic acids and dicarboxylic acids. This type of reaction is often achieved using strong oxidizing agents like potassium permanganate (B83412) or ozone, followed by an oxidative workup. organic-chemistry.orgorganic-chemistry.org

For this compound, oxidative cleavage at the ketone functionality would be expected to yield two main fragments:

A C₅ dicarboxylic acid derivative (from the ester end).

A C₁₃ carboxylic acid (from the alkyl chain end).

Table 3: Potential Products of Oxidative Cleavage of this compound

| Oxidizing Agent | Potential Product 1 | Potential Product 2 |

|---|---|---|

| Ozone (O₃), followed by oxidative workup | Glutaric acid monomethyl ester | Tridecanoic acid |

Fragmentation patterns in mass spectrometry also provide insights into the structure of the molecule. Under electron ionization (EI), this compound would be expected to undergo characteristic fragmentations, such as alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangements. libretexts.org

Role in Fatty Acid Methyl Ester Oxidation Processes

This compound is a notable product in the oxidation of fatty acid methyl esters (FAMEs), which are the primary components of biodiesel. The oxidation of FAMEs is a critical process that can affect fuel quality, leading to the formation of various products. eria.orgicm.edu.pl When FAMEs are exposed to air and high temperatures, a chemical degradation process occurs. icm.edu.pl This process initially forms primary oxidation products like hydroperoxides and peroxides, which then degrade into secondary oxidation products, including aldehydes, alcohols, and short-chain fatty acids. icm.edu.pl

Specifically, keto-esters like methyl oxooctadecanoates are formed through these oxidative pathways. For instance, research has identified this compound as a product resulting from the oxidation of methyl stearate (B1226849). mdpi.com The oxidation of the saturated carbon skeleton of methyl stearate can lead to the formation of various methyl oxostearates, including the 5-oxo isomer. mdpi.com Similarly, the oxidation of methyl oleate (B1233923), a common unsaturated FAME, yields isomers such as methyl 9-oxooctadecanoate and methyl 10-oxooctadecanoate through the rearrangement of epoxide intermediates. mdpi.com The presence of these ketone-containing esters is a key indicator of the oxidative degradation of FAMEs. mdpi.comnrel.gov

The mechanism involves the abstraction of a hydrogen atom from the fatty acid chain, followed by the rapid attack of oxygen. nrel.gov This leads to the formation of a hydroperoxide, which can then undergo further reactions to form the stable ketone group, resulting in compounds like this compound. icm.edu.plnrel.gov

Table 1: Products of FAME Oxidation

| Precursor FAME | Oxidation Product | Reference |

| Methyl Stearate | This compound | mdpi.com |

| Methyl Oleate | Methyl 9-oxooctadecanoate | mdpi.com |

| Methyl Oleate | Methyl 10-oxooctadecanoate | mdpi.com |

| General FAMEs | Hydroperoxides, Peroxides, Aldehydes, Alcohols, Acids | icm.edu.pl |

Advanced Organic Transformations and Complex Molecule Synthesis

This compound serves as a versatile substrate in advanced organic synthesis, particularly in the construction of complex cyclic molecules. sigmaaldrich.comsigmaaldrich.com Its bifunctional nature, containing both an ester and a ketone, allows for a range of selective chemical transformations.

Applications in Sequential Intermolecular Carbonyl Addition

The ketone carbonyl group in this compound is an excellent electrophile, making it susceptible to nucleophilic attack. masterorganicchemistry.com This reactivity is harnessed in sequential reactions where an initial intermolecular carbonyl addition takes place. sigmaaldrich.comsigmaaldrich.com In this step, a nucleophile adds to the ketone's carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com This process is a fundamental step in building more complex molecular frameworks from the relatively simple straight-chain structure of this compound. The reaction paves the way for subsequent intramolecular reactions.

Intramolecular Nucleophilic Acyl Substitution for Carbocycle Formation

Following the initial intermolecular addition, this compound is particularly useful in intramolecular nucleophilic acyl substitution (NAS) reactions. sigmaaldrich.comsigmaaldrich.com This type of reaction is a powerful strategy for forming rings, known as carbocycles. sigmaaldrich.com The process involves the newly introduced nucleophile (from the carbonyl addition step) attacking the ester carbonyl carbon at the other end of the molecule. This attack proceeds through an addition-elimination mechanism, forming a new carbon-nucleophile bond and displacing the methoxy (B1213986) group (-OCH3) of the ester. masterorganicchemistry.comlibretexts.org

This sequential intermolecular carbonyl addition followed by intramolecular nucleophilic acyl substitution has been successfully employed to synthesize seven-, eight-, and nine-membered carbocyclic, bicyclic, and tricyclic ring systems. sigmaaldrich.comsigmaaldrich.comcookechem.com The stability of the leaving group is a crucial factor in these reactions; the methoxide (B1231860) ion is a sufficiently good leaving group to be displaced in the final ring-closing step. libretexts.org

Reactions Mediated by Specific Reagents (e.g., Samarium(II) Iodide)

The transformation of this compound into complex carbocycles is often mediated by specific reagents, with samarium(II) iodide (SmI₂) being a prominent example. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com SmI₂ is a powerful, yet mild, one-electron reducing agent that has gained widespread use in organic synthesis. organicreactions.orgwikipedia.org It is typically prepared from samarium metal and diiodoethane or diiodomethane in tetrahydrofuran (B95107) (THF), generating a deep blue solution. organicreactions.org

In the context of this compound, SmI₂ facilitates the sequential reactions by promoting the formation of key intermediates. sigmaaldrich.comsigmaaldrich.com The reduction of the ketone carbonyl by SmI₂ generates a ketyl radical intermediate. nih.gov This highly reactive species can then participate in the intermolecular addition to another molecule, and the subsequent organosamarium intermediate can undergo the intramolecular cyclization onto the ester group. nih.gov The reactivity of SmI₂ can be fine-tuned by the use of additives like hexamethylphosphoramide (B148902) (HMPA), which can significantly accelerate the reaction rates. wikipedia.org

Table 2: Properties of Samarium(II) Iodide as a Reagent

| Property | Description | Reference |

| Function | One-electron reducing agent | organicreactions.orgwikipedia.org |

| Preparation | Samarium metal with diiodoethane or diiodomethane in THF | organicreactions.org |

| Appearance | Deep blue solution in THF | organicreactions.org |

| Mechanism | Forms radical intermediates (e.g., ketyl radicals) | nih.gov |

| Application | Carbon-carbon bond formation, cyclizations | nih.govnih.gov |

Derivatization for Chiral Analysis (e.g., Mosher's Acid Chloride)

This compound also plays a role as a model compound in the development of methods for chiral analysis. While the compound itself is not chiral, its reduction product, methyl 5-hydroxyoctadecanoate, is. The stereochemistry of this alcohol can be determined through derivatization with a chiral agent like Mosher's acid chloride. unit.no

Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent used to determine the enantiomeric composition and absolute configuration of alcohols and amines. wikipedia.org Its acid chloride form, (R)- or (S)-MTPA-Cl, reacts with the chiral alcohol (methyl 5-hydroxyoctadecanoate) to form a pair of diastereomeric esters, often called Mosher's esters. wikipedia.orgresearchgate.net

These diastereomers exhibit distinct signals in ¹H or ¹⁹F NMR spectroscopy. wikipedia.org By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration of the alcohol can be assigned. researchgate.net In a study, methyl-5-oxooctadecanoate was used as a commercially available model substance; it was reduced to methyl-5-hydroxyoctadecanoate, which was then derivatized with Mosher's acid chloride for analysis by HPLC and ¹H NMR. unit.no This demonstrates the utility of the this compound framework in validating and refining stereochemical analysis techniques. unit.no

Mechanistic Investigations of Chemical Reactivity and Catalysis

Studies on the Reactivity Profile of the Ketone Group

The chemical behavior of methyl 5-oxooctadecanoate is significantly influenced by the presence of the ketone group at the C5 position. This functional group introduces polarity to the otherwise nonpolar long alkyl chain and serves as a primary site for various chemical transformations. vulcanchem.com The reactivity of this ketone is analogous to that of other aliphatic ketones and is characterized by its susceptibility to both reduction and oxidation reactions.

A key reaction demonstrating the reactivity of the ketone functionality is its reduction to a secondary alcohol. In a notable study, this compound was successfully reduced to methyl 5-hydroxyoctadecanoate using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). units.it This transformation highlights the accessibility of the carbonyl carbon to nucleophilic attack by a hydride ion, a characteristic reaction of ketones.

Conversely, the ketone group itself is the product of the oxidation of the corresponding secondary alcohol. The synthesis of this compound can be achieved through the oxidation of 5-hydroxyoctadecanoic acid using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC). vulcanchem.com This reversible relationship between the ketone and alcohol underscores the central role of this functional group in the synthetic chemistry of this long-chain fatty acid ester.

Furthermore, the ketone group in related oxo fatty acid esters, such as methyl 12-oxooctadecanoate, has been shown to be a reactive site for investigating lipid oxidation mechanisms and enzymatic modifications. It can be further oxidized to a carboxylic acid group or undergo various nucleophilic addition reactions. While specific studies on this compound are limited, the reactivity of its ketone group can be inferred from these closely related compounds.

Catalytic Approaches in Functionalization of this compound

The functionalization of this compound and related long-chain keto-esters is a field of growing interest, with a focus on developing efficient and sustainable catalytic methods. These approaches aim to selectively modify the molecule to produce valuable derivatives.

Heterogeneous Catalysis in Methyl Ester Transformations

Heterogeneous catalysts are widely employed in the transformation of fatty acid methyl esters (FAMEs) due to their ease of separation from the reaction mixture and potential for reusability. In the context of oxo-esters, heterogeneous catalysts play a crucial role in their synthesis and subsequent functionalization. For instance, the formation of methyl 9(10)-oxooctadecanoate, an isomer of this compound, has been achieved through the ring-opening of epoxidized methyl oleate (B1233923) using a bismuth(III) trifluoromethanesulfonate (B1224126) catalyst. acs.org This reaction demonstrates the potential of heterogeneous catalysis to create the ketone functionality from an epoxide precursor. While this specific example does not produce the 5-oxo isomer, it illustrates a key catalytic strategy for synthesizing such compounds.

Furthermore, a study on the synthesis of tetrazoles from methyl 9(10)-oxooctadecanoate utilized a heterogeneous system involving sodium azide (B81097) and titanium(IV) chloride, yielding the desired product in good yield. uni-oldenburg.de This highlights the potential for using heterogeneous catalysts to directly functionalize the ketone group in these long-chain esters.

Metal-Organic Framework (MOF) Encapsulated Catalysts

Metal-Organic Frameworks (MOFs) have emerged as promising catalytic materials due to their high surface area, tunable porosity, and the presence of catalytically active metal centers. rsc.orgresearchgate.net The encapsulation of catalysts within MOFs can enhance their stability and selectivity.

A significant example, though not directly a functionalization of this compound, is the formation of this compound as a product in the oxidation of methyl stearate (B1226849). This reaction was catalyzed by a peroxopolyoxotungstate species (PW4) encapsulated within a chromium-based MOF, MIL-100(Cr). mdpi.comresearchgate.net The study identified this compound as one of the oxidation products, demonstrating the catalytic activity of this MOF-encapsulated system in C-H activation and oxidation of a saturated fatty acid ester. mdpi.comresearchgate.net The MIL-100(Cr) framework, with its large cages and microporous windows, effectively encapsulates the active catalyst, preventing its leaching and allowing for its reuse. mdpi.comresearchgate.net

| Catalyst System | Substrate | Product(s) | Key Findings |

| PW4@MIL-100(Cr) | Methyl Stearate | This compound , Methyl 10-oxooctadecanoate, Methyl 17-oxooctadecanoate | Demonstrates C-H oxidation of a saturated FAME to form oxo-esters. The MOF encapsulates the active catalyst, enhancing stability. mdpi.comresearchgate.net |

Polyoxotungstate Catalysis in Related Systems

Polyoxometalates (POMs), particularly polyoxotungstates, are a class of inorganic metal-oxygen clusters that exhibit high catalytic activity in various oxidation reactions. rsc.org As mentioned in the previous section, a peroxopolyoxotungstate, PW4, encapsulated in a MOF, was effective in the oxidation of methyl stearate to produce this compound among other products. mdpi.comresearchgate.net

In this system, the active catalyst is the peroxopolyoxotungstate, which is formed by treating the encapsulated phosphotungstic acid with hydrogen peroxide. mdpi.comresearchgate.net This species is a powerful oxidizing agent capable of activating C-H bonds. The study also compared the activity of the encapsulated PW4 with the encapsulated PW12 (the precursor) and found the former to be significantly more active in the oxidation reaction. mdpi.comresearchgate.net This highlights the importance of the specific polyoxotungstate species in determining the catalytic outcome.

Catalyst Reusability and Stability Investigations

A critical aspect of heterogeneous catalysis is the ability to reuse the catalyst over multiple reaction cycles without a significant loss of activity or stability. In the study of the PW4@MIL-100(Cr) catalyst, the reusability was investigated in the epoxidation of FAMEs. The results showed that the catalyst could be easily separated by centrifugation and reused for at least five consecutive cycles without any significant loss of activity or selectivity. mdpi.comresearchgate.net The stability of the MOF framework after the catalytic cycles was confirmed by XRD and FTIR analyses. researchgate.net This demonstrates the robustness of the MOF-encapsulated catalyst system under the reaction conditions.

The reusability of catalysts is a key factor in the economic viability and environmental sustainability of chemical processes involving this compound and related compounds.

Kinetics and Thermodynamics of this compound Reactions

The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanisms, rates, and feasibility of chemical transformations involving this compound. While specific kinetic and thermodynamic data for reactions of this compound are scarce in the literature, valuable information can be gleaned from studies of its isomers and related compounds.

One relevant investigation focused on the oxidation kinetics of methyl oleate, which leads to the formation of methyl 9-oxooctadecanoate and methyl 10-oxooctadecanoate. mdpi.com These ketones are generated from the rearrangement of epoxide intermediates. mdpi.com The study observed that the formation of these oxo-esters began after a significant induction period, which correlated with the degradation of the epoxide precursors. mdpi.com This suggests that the kinetics of ketone formation are dependent on the rate of the preceding epoxidation and subsequent rearrangement steps. Although this study does not directly involve this compound, the mechanistic pathway and the kinetic profile of ketone formation from an unsaturated precursor provide a valuable model.

Thermodynamic data for long-chain fatty acid esters can also offer insights. For instance, the enthalpy of vaporization has been reported for related compounds like methyl stearate and methyl palmitate. While not a direct measure of reaction thermodynamics, such data are crucial for understanding the physical properties and phase behavior of these compounds under various reaction conditions, which can influence reaction kinetics.

The table below presents a hypothetical comparison of reaction parameters that could be investigated for this compound, based on findings for related compounds.

| Reaction Type | Key Kinetic Parameters | Potential Thermodynamic Considerations |

| Ketone Reduction | Rate constant, activation energy, dependence on hydride concentration | Enthalpy and entropy of reaction |

| Ketone Formation (from alcohol) | Rate constant, activation energy, dependence on oxidant concentration | Gibbs free energy of reaction |

| Functionalization of Ketone | Reaction order, rate-determining step | Equilibrium constant |

Further research is needed to establish the specific kinetic and thermodynamic parameters for reactions involving this compound to enable better process design and optimization.

In-Silico Analysis of this compound Reactivity Remains Largely Unexplored

Despite its relevance as a keto-fatty acid ester, a comprehensive understanding of the chemical reactivity and catalytic potential of this compound through computational modeling remains a significant gap in the scientific literature. While computational chemistry, particularly quantum chemical calculations, has been extensively applied to understand the reaction pathways of other fatty acid methyl esters (FAMEs) and their isomers, specific and detailed research into the mechanistic intricacies of this compound is not publicly available.

However, a dedicated computational study mapping the reaction pathways of this compound is conspicuously absent from published research. While the compound is mentioned in various chemical contexts, often as a synthetic intermediate or a component in broader analytical studies, detailed theoretical examinations of its catalytic transformations are not found.

General Principles from Related Computational Studies

From computational studies on analogous compounds, several general principles can be inferred that would likely govern the reactivity of this compound. The presence of the ketone group at the C5 position, in addition to the ester functionality, introduces two primary sites for chemical transformations.

Table 1: Potential Reactive Sites in this compound for Computational Investigation

| Functional Group | Potential Reaction Types | Expected Computational Insights |

| Ketone (C=O at C5) | Reduction, Oxidation, Nucleophilic Addition | - Energy barriers for hydride or other nucleophile attack.- Geometries of transition states.- Thermodynamic stability of alcohol or other addition products. |

| Ester (-COOCH₃) | Hydrolysis, Transesterification | - Reaction pathways for acid- or base-catalyzed hydrolysis.- Activation energies for transesterification with different alcohols. |

| α-Carbons (C4 & C6) | Enolate formation, Aldol-type reactions | - pKa values of α-protons.- Stability of the corresponding enolates.- Energy profiles for condensation reactions. |

Quantum chemical calculations, typically employing DFT with functionals like B3LYP or M06-2X and appropriate basis sets, would be the standard approach to investigate these potential reaction pathways. Such studies would involve:

Geometry Optimization: Determining the lowest energy structures of the reactant, intermediates, transition states, and products.

Frequency Calculations: To confirm the nature of stationary points (minima for stable species, first-order saddle points for transition states) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

Calculation of Thermochemical Properties: Including enthalpy, entropy, and Gibbs free energy to determine the thermodynamics and kinetics of the reactions.

Without specific research on this compound, it is not possible to present detailed research findings or populate data tables with calculated values for energy barriers, bond lengths of transition states, or other quantum chemical descriptors related to its reaction pathways. The scientific community awaits such dedicated computational studies to fully characterize the chemical behavior of this particular keto-fatty acid ester.

Derivatives and Analogs Research of Methyl 5 Oxooctadecanoate

Synthesis and Characterization of Hydroxyoctadecanoate Methyl Esters (e.g., Methyl 5-Hydroxyoctadecanoate)

The conversion of the keto group in methyl 5-oxooctadecanoate to a hydroxyl group is a key transformation that yields methyl 5-hydroxyoctadecanoate. This reduction is a fundamental step in producing a variety of other derivatives.

Synthesis:

A primary method for the synthesis of methyl 5-hydroxyoctadecanoate involves the reduction of its parent keto-ester, this compound. A common and effective method employs sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). The reaction is typically stirred at room temperature, and its progress can be monitored using thin-layer chromatography (TLC). nih.gov This method is also applicable for the synthesis of other positional isomers of hydroxyoctadecanoate methyl esters.

Beyond the reduction of keto-esters, other synthetic routes to hydroxyoctadecanoate methyl esters include:

Hydrogenation of Ricinoleic Acid Methyl Ester: Methyl 12-hydroxyoctadecanoate (B1258542) can be produced by the hydrogenation of methyl ricinoleate, which is derived from castor oil. smolecule.com

From Epoxides: β-Amino alcohols, which are modified hydroxyoctadecanoate methyl esters, can be synthesized by the ring-opening of methyl 9,10-epoxy octadecanoate with various amines. acs.org

Hydroboration: The hydroboration of methyl esters of unsaturated fatty acids, such as methyl oleate (B1233923), provides another route to hydroxy acid derivatives. researchgate.net

Biocatalysis: Fatty acid hydratases have been shown to be effective for producing specific enantiomeric forms of hydroxy fatty acids, such as (R)-10-hydroxystearic acid. mdpi.com

Table 1: Synthesis of Methyl 5-Hydroxyoctadecanoate

| Precursor | Reagent | Solvent | Product | Ref |

|---|---|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | Methanol | Methyl 5-hydroxyoctadecanoate | nih.gov |

Characterization:

The characterization of hydroxyoctadecanoate methyl esters relies on a combination of spectroscopic and chromatographic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. For instance, in the ¹H NMR spectrum of methyl 6-hydroxyoctadecanoate, characteristic signals include a singlet for the OCH₃ protons (around 3.69 ppm), a signal for the proton on the carbon bearing the hydroxyl group (H6 at 3.62 ppm), and a triplet for the protons at the C2 position (around 2.35 ppm). The ¹³C NMR spectrum shows a distinctive signal for the carbon attached to the hydroxyl group (C6 at 71.75 ppm) and the carbonyl carbon of the ester (C1 at 174.73 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the separation and identification of different isomers of hydroxy fatty acid methyl esters. chemicalbook.com Derivatization, such as methylation of the hydroxyl group, can provide characteristic ions in the mass spectra that help pinpoint the location of the original hydroxyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify functional groups. Key absorptions for hydroxyoctadecanoate methyl esters include a broad band for the O-H stretch of the alcohol (around 3416 cm⁻¹), a strong band for the C=O stretch of the ester (around 1747 cm⁻¹), and C-O stretching bands.

Investigation of Regioisomeric and Stereoisomeric Analogs

The position and stereochemistry of the hydroxyl group along the fatty acid chain significantly influence the physical, chemical, and biological properties of hydroxyoctadecanoate methyl esters.

Regioisomeric Analogs:

Research has been conducted on the synthesis and properties of various regioisomers of hydroxystearic acids and their methyl esters, including the 5-, 7-, 8-, 9-, and 10-hydroxy derivatives. nih.gov The synthesis of these isomers often starts from different commercially available precursors, and their study allows for a systematic investigation of how the hydroxyl group's position affects their biological activity. For example, a study evaluating the growth inhibitory effects of a series of regioisomeric hydroxystearic acids on human cancer cell lines demonstrated that the position of the hydroxyl group is a key determinant of their antiproliferative activity. nih.gov

Stereoisomeric Analogs:

The synthesis of specific stereoisomers (enantiomers and diastereomers) is of great interest, as different stereoconfigurations can lead to distinct biological activities.

Enantioselective Synthesis: Methods have been developed for the asymmetric synthesis of specific enantiomers. For instance, (R)-10-hydroxystearate has been synthesized with a high enantiomeric excess (>92%) from methyl estolides isolated from sewage scum, highlighting a novel route for the valorization of waste materials into valuable chiral compounds. mdpi.comresearchgate.net General methodologies for the asymmetric synthesis of hydroxy fatty acids often involve the ring-opening of enantioenriched terminal epoxides. researchgate.net

Diastereoselective Synthesis: When two or more stereocenters are present, the separation and characterization of diastereomers are necessary. For example, the synthesis of β-amino alcohols from methyl epoxy stearate (B1226849) results in isomeric mixtures of diastereomers. acs.org In other cases, diastereomerically enriched α-methyl ketones can be prepared from cyclopropanol (B106826) intermediates derived from alkenes. rsc.org

Table 2: Examples of Regioisomeric and Stereoisomeric Analogs

| Compound | Type | Significance | Ref |

|---|---|---|---|

| Methyl 5-, 7-, 8-, 9-, 10-hydroxyoctadecanoate | Regioisomers | Investigated for antiproliferative activity on cancer cells. | nih.gov |

| Methyl (R)-10-hydroxystearate | Enantiomer | Synthesized with high enantiomeric excess from waste materials. | mdpi.comresearchgate.net |

| Methyl 9-(butylamino)-10-hydroxyoctadecanoate / Methyl 10-(butylamino)-9-hydroxyoctadecanoate | Diastereomeric mixture | Formed from the ring-opening of methyl epoxy stearate. | acs.org |

Development of Bioactive Conjugates and Modified Fatty Acid Esters

The functional groups in hydroxyoctadecanoate methyl esters serve as handles for the synthesis of various conjugates and modified esters with enhanced or novel biological activities.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs):

FAHFAs are a class of endogenous lipids where a hydroxy fatty acid is esterified with another fatty acid. These compounds have garnered significant attention for their biological effects. researchgate.net For instance, certain FAHFAs have been shown to improve glucose tolerance, stimulate insulin (B600854) secretion, and exert anti-inflammatory effects. researchgate.net An example is 13-LAHLA (linoleic acid ester of 13-hydroxy linoleic acid), which has been identified as an anti-inflammatory lipid. nih.gov The synthesis of these molecules often involves the esterification of a hydroxy fatty acid methyl ester with a fatty acyl chloride, followed by selective hydrolysis of the methyl ester. nih.gov

Flavonoid Conjugates:

Novel conjugates of flavonoids (e.g., 6-hydroxy-flavanone and 7-hydroxy-flavone) with fatty acids have been synthesized to improve their biological properties. mdpi.com The conjugation can increase the cytotoxicity of the parent flavonoid towards cancer cells. The synthesis involves converting the fatty acid to its acyl chloride, which is then reacted with the hydroxyl group of the flavonoid in the presence of a base like pyridine. mdpi.com

β-Amino Alcohols:

As mentioned earlier, the reaction of methyl 9,10-epoxy octadecanoate with various amines yields β-amino alcohols, which are modified hydroxy fatty acid esters. acs.org These compounds, such as methyl 9-(butylamino)-10-hydroxyoctadecanoate, are of interest for their potential as biodegradable derivatives from renewable resources. acs.org

Table 3: Bioactive Conjugates and Modified Esters

| Compound Class | Example | Biological Activity/Application | Ref |

|---|---|---|---|

| FAHFAs | 13-LAHLA | Anti-inflammatory | nih.gov |

| Flavonoid-Fatty Acid Conjugates | 6-hydroxy-flavanone stearate | Increased cytotoxicity towards cancer cells | mdpi.com |

| β-Amino Alcohols | Methyl 9-(butylamino)-10-hydroxyoctadecanoate | Biodegradable derivatives | acs.org |

Advanced Analytical Methodologies for Methyl 5 Oxooctadecanoate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 5-oxooctadecanoate and confirming the presence of its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural analysis of organic compounds. jchps.com By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, the precise connectivity of atoms within the this compound molecule can be determined.

In ¹H NMR spectroscopy, the signals correspond to different types of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the methyl ester protons, the methylene (B1212753) groups adjacent to the carbonyls, the long aliphatic chain, and the terminal methyl group. nih.gov

Similarly, ¹³C NMR spectroscopy provides information on the different carbon atoms. Key signals would confirm the presence of the ester carbonyl carbon, the ketone carbonyl carbon, the methoxy (B1213986) carbon of the ester, and the numerous methylene carbons of the long alkyl chain. researchgate.netuobasrah.edu.iq

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| CH₃ (terminal) | ~0.88 | Triplet | C=O (Ketone) | ~208.0 |

| (CH₂)₁₁ | ~1.25 | Multiplet | C=O (Ester) | ~174.0 |

| CH₂-C₄ | ~1.60 | Multiplet | OCH₃ | ~51.5 |

| CH₂-C₃ | ~2.40 | Triplet | CH₂-C₆ | ~42.0 |

| CH₂-C₆ | ~2.55 | Triplet | CH₂-C₄ | ~38.0 |

| OCH₃ | ~3.67 | Singlet | (CH₂)₁₁ | ~22.0-34.0 |

| CH₃ (terminal) | ~14.0 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool used to confirm the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. whitman.edu For this compound, electron ionization (EI) is a common technique that bombards the molecule with electrons, causing it to ionize and break apart into characteristic fragments.

The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these fragments against their relative abundance. The peak with the highest m/z value typically corresponds to the molecular ion (M+), which for this compound would be found at m/z 312. chim.lu The fragmentation of the molecular ion is often predictable, with cleavages occurring at bonds adjacent to the carbonyl groups, which can stabilize the resulting positive charge. libretexts.orgchemguide.co.uk

Table 2: Predicted Major Mass Spectral Fragments for this compound (EI-MS)

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 312 | [C₁₉H₃₆O₃]⁺ | Molecular Ion (M⁺) |

| 281 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 213 | [CH₃(CH₂)₁₂CO]⁺ | Cleavage at C₅-C₆ bond (acylium ion) |

| 129 | [CO(CH₂)₃CO₂CH₃]⁺ | Cleavage at C₄-C₅ bond |

| 99 | [CH₃(CH₂)₁₂]⁺ | Loss of the keto-ester portion |

| 74 | [CH₂=C(OH)OCH₃]⁺ | McLafferty rearrangement of the ester |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes. msu.edu

Infrared spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of specific chemical bonds. specac.com The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its ketone and ester groups. libretexts.org The C-H stretching vibrations of the long alkyl chain are also prominent. vscht.cz

Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about molecular vibrations and is particularly sensitive to non-polar bonds. For fatty acid methyl esters, the carbonyl (C=O) stretching vibration is often used as an internal standard. qub.ac.uk

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| Alkyl (C-H) | Stretching | 2850-2960 | Strong |

| Ester (C=O) | Stretching | ~1740 | Strong |

| Ketone (C=O) | Stretching | ~1715 | Strong |

| Alkyl (CH₂) | Bending (Scissoring) | ~1465 | Medium |

| Ester (C-O) | Stretching | 1170-1250 | Strong |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Product Quantification

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. jmchemsci.com In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. thepharmajournal.com

The separated components then enter a mass spectrometer, which acts as a detector, providing both identification and quantification. For purity assessment, the resulting chromatogram should ideally show a single major peak corresponding to this compound. Any other peaks would indicate the presence of impurities. For precise quantification, the mass spectrometer can be operated in single ion monitoring (SIM) mode, where it selectively detects characteristic fragment ions of the target molecule, significantly enhancing sensitivity and reducing background noise. nih.gov This is a well-established method for the analysis of fatty acid methyl esters (FAMEs). ntnu.no

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-performance liquid chromatography (HPLC) is a versatile separation technique that is particularly useful for less volatile or thermally sensitive compounds. hplc.eu While GC-MS is common for FAMEs, HPLC offers an alternative, especially for preparative separations or when derivatization is not desired. aocs.org

For the analysis of this compound, a reversed-phase HPLC method is typically employed. aocs.org This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase, commonly a gradient mixture of acetonitrile (B52724) and water. researchgate.netsielc.com Detection is often achieved using an ultraviolet (UV) detector, as the carbonyl groups of the ketone and ester functions exhibit absorbance in the low UV range (around 205-210 nm). aocs.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile analytical technique for monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound. sigmaaldrich.com This method is instrumental in qualitatively assessing the consumption of starting materials and the formation of the desired product. sigmaaldrich.com By spotting small aliquots of the reaction mixture onto a TLC plate at various time intervals, chemists can observe the separation of components based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. sigmaaldrich.comyoutube.com

In a typical synthesis of this compound, for instance, from the esterification of 5-oxooctadecanoic acid, TLC can be employed to track the disappearance of the carboxylic acid starting material and the appearance of the methyl ester product. The polarity difference between the more polar carboxylic acid and the less polar methyl ester allows for their distinct separation on the TLC plate. A suitable mobile phase, often a mixture of non-polar and slightly polar solvents like hexane (B92381) and ethyl acetate, is chosen to achieve optimal separation. youtube.com As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while the spot for the product intensifies. This visual feedback allows for the determination of the reaction's endpoint, indicating when the starting material has been fully consumed.

Table 1: Hypothetical TLC Monitoring of this compound Synthesis This interactive table illustrates the change in Retention Factor (Rf) values for the starting material and product over the course of a reaction.

| Time Point | Starting Material (5-oxooctadecanoic acid) Spot Intensity | Product (this compound) Spot Intensity | Rf Value (Starting Material) | Rf Value (Product) |

| 0 hr | High | None | 0.25 | N/A |

| 1 hr | Medium | Low | 0.25 | 0.60 |

| 2 hr | Low | Medium | 0.25 | 0.60 |

| 3 hr | None | High | N/A | 0.60 |

Advanced Techniques for Stereochemical Analysis

While this compound itself is achiral, stereochemical analysis becomes crucial when dealing with its chiral derivatives or when it is synthesized from chiral precursors. Advanced analytical techniques are essential for separating enantiomers, determining their absolute configuration, and ensuring the stereochemical purity of a sample.

Chiral chromatography is a powerful technique for the separation of enantiomers. gcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad recognition capabilities for a variety of chiral compounds. nih.govwindows.net

For a chiral analogue of this compound, High-Performance Liquid Chromatography (HPLC) with a chiral column would be the method of choice. The selection of the mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol), is critical for achieving optimal resolution between the enantiomers. sigmaaldrich.com By comparing the retention times of the sample components to those of known enantiomeric standards, the enantiomeric composition of the mixture can be accurately determined.

Table 2: Illustrative Chiral HPLC Separation of a Hypothetical Chiral Derivative This interactive table shows the distinct retention times that would be observed for the R and S enantiomers of a chiral derivative of this compound.

| Enantiomer | Retention Time (minutes) | Peak Area (%) |

| (R)-enantiomer | 12.5 | 50 |

| (S)-enantiomer | 15.2 | 50 |

X-ray crystallography is an unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. purechemistry.orgspringernature.com This technique requires a single, high-quality crystal of the compound. researchgate.net When X-rays are passed through the crystal, they are diffracted in a specific pattern that depends on the arrangement of atoms in the crystal lattice. nih.gov

To determine the absolute configuration of a chiral derivative of this compound, it would first need to be crystallized. The analysis of the diffraction pattern allows for the construction of an electron density map, which reveals the precise spatial arrangement of each atom. purechemistry.org This information is used to assign the absolute configuration (R or S) to each stereocenter within the molecule with a high degree of confidence. nih.gov The technique is particularly powerful but is contingent on the ability to grow suitable crystals of the analyte. researchgate.net

In conjunction with experimental methods, computational chemistry offers a powerful tool for predicting chiroptical properties like optical rotation. ku.edu By using quantum mechanical calculations, such as density functional theory (DFT), it is possible to calculate the specific rotation of a chiral molecule. nih.govconicet.gov.ar This predicted value can then be compared with the experimentally measured optical rotation to help assign the absolute configuration.

For a hypothetical chiral derivative of this compound, the first step would be to build 3D models of both the R and S enantiomers. Computational software is then used to calculate the theoretical optical rotation for each enantiomer. aminer.org The sign (+ or -) and magnitude of the calculated rotation are compared to the value obtained from polarimetry experiments. A match between the experimental data and the calculated value for one of the enantiomers provides strong evidence for its absolute configuration.

Table 3: Comparison of Experimental and Computationally Predicted Optical Rotation This interactive table demonstrates how calculated optical rotation values are compared with experimental data to assign absolute configuration.

| Configuration | Predicted Specific Rotation [α]D | Experimental Specific Rotation [α]D | Conclusion |

| (R)-enantiomer | +22.5° | +21.9° | Match |

| (S)-enantiomer | -22.5° | +21.9° | No Match |

Methodologies for Trace Impurity Profiling in Synthesized Batches

Ensuring the purity of synthesized batches of this compound is critical for its application in research and industry. Trace impurity profiling involves the detection, identification, and quantification of small amounts of unwanted substances, such as starting materials, by-products, or degradation products. shimadzu.comdntb.gov.ua Regulatory guidelines often require strict control of impurities, particularly those that may be toxic. uu.nl

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for trace impurity analysis. rsc.org It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov This allows for the detection and quantification of impurities even at very low concentrations (parts per million or parts per billion levels). shimadzu.com

In the analysis of a synthesized batch of this compound, an LC-MS/MS method would be developed to separate the main compound from potential impurities. The mass spectrometer can be set to specifically monitor for the masses of known potential impurities, such as unreacted 5-oxooctadecanoic acid or by-products from side reactions. The high selectivity of MS/MS minimizes interference from the sample matrix, ensuring accurate quantification. nih.govrsc.org

Table 4: Potential Impurities in this compound Synthesis and their LC-MS/MS Detection This interactive table lists potential impurities and the specific mass transitions (parent ion -> fragment ion) that would be monitored in an LC-MS/MS analysis for their detection.

| Potential Impurity | Chemical Formula | Parent Ion (m/z) | Fragment Ion (m/z) |

| 5-Oxooctadecanoic acid | C18H34O3 | 297.25 | 279.24 |

| Octadecanedioic acid monomethyl ester | C19H36O4 | 343.26 | 311.25 |

| Methyl 5-hydroxyoctadecanoate | C19H38O3 | 315.29 | 297.28 |

Headspace GC for Volatile Byproduct Analysis

In the research and quality control of this compound, identifying and quantifying volatile byproducts is crucial. These byproducts can arise from synthesis, degradation, or storage and may impact the compound's purity, stability, and suitability for its intended applications. Headspace Gas Chromatography (GC) is a powerful analytical technique for this purpose, as it allows for the analysis of volatile organic compounds (VOCs) without complex sample extraction procedures. reading.ac.uknih.gov

The principle of Headspace GC involves sampling the gas phase (headspace) in equilibrium with the solid or liquid sample in a sealed vial. This headspace contains the volatile compounds that have partitioned from the sample matrix. An aliquot of this gas is then injected into a gas chromatograph, where the volatile components are separated based on their boiling points and interaction with the stationary phase of the GC column. amazonaws.com Coupled with a detector, such as a Mass Spectrometer (MS), this technique provides both quantitative and qualitative information about the volatile byproducts. reading.ac.ukbham.ac.uk

Research into the stability of this compound might involve accelerated aging studies where the compound is exposed to elevated temperatures or oxidative stress. Headspace GC-MS would then be employed to analyze the volatile degradation products. Potential byproducts could include shorter-chain aldehydes, ketones, and esters resulting from the cleavage of the octadecanoate chain.

For instance, a hypothetical study on the thermal degradation of this compound might identify the following volatile byproducts:

| Potential Volatile Byproduct | Retention Time (min) | Characteristic Mass Ions (m/z) | Potential Origin |

|---|---|---|---|

| 2-Heptanone | 8.45 | 43, 58, 71, 114 | Cleavage at the keto-group |

| Pentanal | 6.21 | 44, 58, 86 | Oxidative cleavage |

| Methyl pentanoate | 7.15 | 74, 87, 116 | Cleavage adjacent to the ester |

Validation of Detection Limits in Research Contexts

The validation of analytical methods is fundamental in scientific research to ensure the reliability and accuracy of the data. Two critical parameters in this validation are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). ddtjournal.net The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. loesungsfabrik.de

In the context of this compound research, establishing the LOD and LOQ for its detection is essential, particularly when analyzing trace amounts of the compound or its impurities. The determination of these limits is often performed according to guidelines provided by regulatory bodies and is a key component of method validation. ddtjournal.netloesungsfabrik.de

Several methods can be used to determine the LOD and LOQ, including:

Signal-to-Noise Ratio: This approach is commonly used for analytical methods that exhibit baseline noise, such as chromatography. loesungsfabrik.de The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. ddtjournal.net

Calibration Curve Method: This method involves constructing a calibration curve from a series of standards of known concentrations. The LOD and LOQ are then calculated based on the standard deviation of the response and the slope of the calibration curve. ddtjournal.net The formulas are generally expressed as:

LOD = 3.3 * (Standard Deviation of the Response / Slope)

LOQ = 10 * (Standard Deviation of the Response / Slope)

A research laboratory validating a new High-Performance Liquid Chromatography (HPLC) method for this compound might generate the following data to establish the LOD and LOQ:

| Parameter | Value | Method |

|---|---|---|

| Slope of the Calibration Curve | 1589 AU/(µg/mL) | Linear Regression |

| Standard Deviation of the Blank | 25.3 AU | Analysis of 10 blank injections |

| Calculated LOD | 0.053 µg/mL | 3.3 * (SD/Slope) |

| Calculated LOQ | 0.16 µg/mL | 10 * (SD/Slope) |

These validated limits ensure that the analytical method is sensitive enough for its intended purpose, whether it is for quantifying the purity of a synthesized batch or for detecting trace levels of the compound in a complex matrix.

Biological and Biomedical Research Applications of Methyl 5 Oxooctadecanoate and Its Derivatives

Studies in Lipid Metabolism and Biochemical Pathways

Methyl 5-oxooctadecanoate is the methyl ester of 5-oxooctadecanoic acid. As a keto acid, it is structurally related to intermediates in fatty acid metabolism. Keto acids, in general, are involved in various metabolic pathways, including the Krebs cycle, where they can serve as energy sources. The metabolism of fatty acids is a crucial process for generating ATP, the primary energy currency of the cell.

Long-chain fatty acids, such as octadecanoic acid, undergo β-oxidation in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle. The presence of a keto group on the fatty acid chain, as in 5-oxooctadecanoic acid, suggests its potential involvement in alternative or modified metabolic pathways. While specific studies detailing the precise metabolic fate of this compound are limited, it is plausible that it can be converted to its corresponding acid, 5-oxooctadecanoic acid, within the cell. This keto acid could then potentially be metabolized through pathways similar to other fatty acids or keto acids, contributing to cellular energy production or serving as a precursor for other bioactive molecules.

Investigation of Anti-proliferative Activities in Cellular Systems

The potential of fatty acid derivatives to influence cell growth and proliferation has been an active area of research. However, specific studies on the anti-proliferative activities of this compound are not extensively documented in the available scientific literature.

Effects on Cell Proliferation and Viability

Direct evidence from studies investigating the specific effects of this compound on the proliferation and viability of various cell lines is currently lacking. Research on other keto fatty acids has shown varied effects, with some demonstrating inhibitory activity against tumor cell lines. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Impact on Cell Motility and Morphological Changes

There is currently no available research data specifically examining the impact of this compound on cell motility or any associated morphological changes in cellular systems.

Mechanistic Insights into Cellular Responses (e.g., Apoptosis Induction)

The induction of apoptosis is a key mechanism through which anti-proliferative agents can exert their effects. At present, there are no published studies that provide mechanistic insights into the cellular responses, such as the induction of apoptosis, following treatment with this compound.

Pharmacological Characterization in Receptor Assays (e.g., OXE Receptor)

The pharmacological actions of lipid molecules are often mediated through their interaction with specific cellular receptors. The OXE receptor is a G-protein coupled receptor that is activated by the arachidonic acid metabolite 5-oxo-eicosatetraenoic acid (5-oxo-ETE). This receptor is primarily expressed on inflammatory cells such as eosinophils, neutrophils, and monocytes.

Currently, there is no scientific evidence to suggest that this compound or its corresponding acid, 5-oxooctadecanoic acid, acts as a ligand for the OXE receptor. The structural differences between 5-oxooctadecanoic acid and 5-oxo-ETE, particularly in chain length and the degree of unsaturation, make it unlikely that they would share the same receptor binding profile without specific evidence.

Assessment of Anti-inflammatory Properties

The anti-inflammatory potential of various fatty acid derivatives is an area of significant interest. Some hydroxylated fatty acid derivatives, such as certain palmitic acid hydroxy stearic acids (PAHSAs), have demonstrated anti-inflammatory effects. However, there is a lack of direct experimental data assessing the anti-inflammatory properties of this compound. Therefore, its potential role in modulating inflammatory responses remains to be investigated.

Calcium Mobilization Assays

Calcium mobilization assays are crucial tools in cell-based research to study the activation of G-protein coupled receptors (GPCRs). nih.gov These assays measure the release of calcium ions (Ca2+) from intracellular stores, which is a key downstream signaling event for many GPCRs. nih.gov The process begins when a ligand activates a GPCR, leading to the activation of an associated Gq/11 G-protein. nih.gov This, in turn, stimulates phosphoinositol phospholipase Cβ, which hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into diacylglycerol and inositol-1,4,5-trisphosphate (IP3). nih.gov IP3 then binds to IP3-gated channels on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. nih.gov

The resulting transient increase in cytosolic Ca2+ concentration is a robust and sensitive indicator of receptor activation. nih.gov To measure this change, cells are loaded with fluorescent Ca2+ indicator dyes, such as Fura-2-AM or those in the FLIPR Calcium 6 reagent kit. nih.govmoleculardevices.com These dyes exhibit a change in fluorescence intensity upon binding to calcium, which can be detected in real-time using a scanning fluorometer. nih.gov This high-throughput method allows researchers to screen for agonists or antagonists of specific GPCRs by monitoring the changes in intracellular calcium levels following the application of test compounds. nih.govmoleculardevices.com

Research into Antioxidant Properties of Related Methyl Esters

While direct studies on the antioxidant properties of this compound are not extensively detailed, research into structurally related fatty acid methyl esters has revealed significant antioxidant potential. nih.govresearchgate.net Various in vitro and in vivo assays have been employed to substantiate these properties. nih.gov Techniques such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate the ability of these compounds to neutralize free radicals. nih.govekb.eg

Studies have identified several fatty acid methyl esters as possessing noteworthy antioxidant activity. For instance, compounds like hexadecanoic acid methyl ester and 9,12-octadecadienoic acid methyl ester are frequently identified in plant extracts that exhibit strong antioxidant effects. nih.govjmaterenvironsci.com The antioxidant capacity of these methyl esters is a subject of ongoing research, as they are considered bioactive components that may contribute to the health benefits associated with various natural products. researchgate.netjmaterenvironsci.com

Table 1: Antioxidant Activity of Related Fatty Acid Methyl Esters

| Compound Name | Reported Activity/Source | Citation |

|---|---|---|

| Hexadecanoic acid methyl ester | Antioxidant, Anti-inflammatory | jmaterenvironsci.com |

| 9,12-Octadecadienoic acid methyl ester | Major compound in lupin cultivars with excellent antioxidant activity | nih.gov |

| 9-Octadecenoic acid (Z) methyl ester | Antioxidant, Anticancer | jmaterenvironsci.com |

| Oleic acid methyl ester | Well-documented antioxidant properties | researchgate.net |

Exploration of Bioactivity in Other Biological Systems

The bioactivity of fatty acid methyl esters extends beyond antioxidant effects, with research indicating a wide range of potential therapeutic properties. researchgate.net Many of these compounds, identified through methods like Gas Chromatography-Mass Spectrometry (GC-MS), are cited for antimicrobial, antifungal, anti-inflammatory, and hypocholesterolemic activities. jmaterenvironsci.com For example, hexadecanoic acid methyl ester has been reported to have anti-inflammatory and cholesterol-lowering capabilities. jmaterenvironsci.com